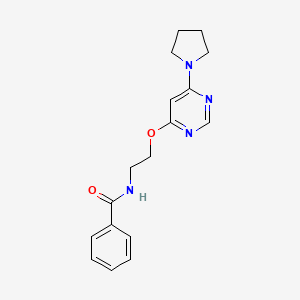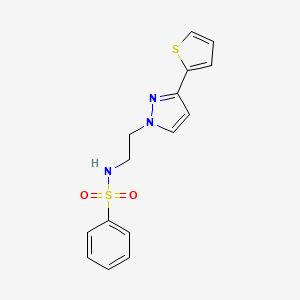
2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a complex molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic indole structures. For instance, the synthesis described in the second paper involves the reaction of 4-hydroxy indole with ethyl chloroacetate followed by a reaction with hydrazine hydrate to yield intermediate compounds . These methods could potentially be adapted for the synthesis of the target compound by introducing the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of indole-based compounds is crucial for their biological activity. The indole moiety is a common scaffold in medicinal chemistry due to its resemblance to the tryptophan side chain, an important amino acid in biological systems. The substitution pattern on the indole ring can significantly affect the compound's properties and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the functional groups present. For example, the presence of a hydrazide group, as seen in the second paper, allows for condensation reactions with various aldehydes to yield a series of substituted compounds . Similarly, the thioether linkage in the target compound suggests potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Substituents on the indole ring can affect the compound's solubility, stability, and reactivity. The presence of a thioether and an acetamide group in the target compound would likely contribute to its lipophilicity and may affect its solubility in aqueous and organic solvents.
Relevant Case Studies
While the provided papers do not contain case studies directly related to the target compound, they do offer insights into the biological evaluation of similar molecules. The first paper discusses the biological evaluation of a series of compounds as opioid kappa agonists, with some showing potent analgesic effects in animal models . These findings highlight the potential therapeutic applications of indole derivatives in pain management.
Scientific Research Applications
Synthesis and Antiallergic Agents
Indole derivatives have been synthesized and evaluated for their potential as antiallergic compounds. For instance, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrated significant antiallergic potency, with one compound being notably more potent than the reference drug in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Antimicrobial Activity
Indole derivatives have also shown promise in antimicrobial applications. A study on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed their potential in screening for antimicrobial activity (Prasad, 2017).
Radiopharmaceutical Applications
Iodinated indomethacin derivatives, containing indole structures, were evaluated as selective inhibitors of COX-2, highlighting their suitability for potential in vivo imaging applications (Uddin et al., 2009).
Anticancer Activity
Indole derivatives have been explored for their anticancer properties. For instance, some indole-based compounds showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Organic Synthesis and Catalysis
Research involving indole compounds has extended into organic synthesis and catalysis, demonstrating the versatility of indole derivatives in facilitating various chemical reactions (Zhu & Espenson, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQRYZTQWDFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

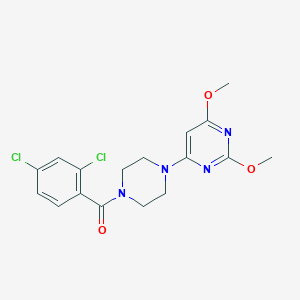
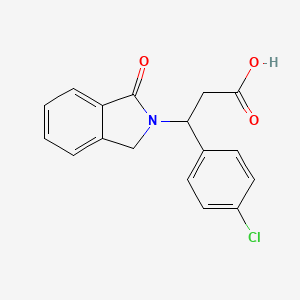
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)
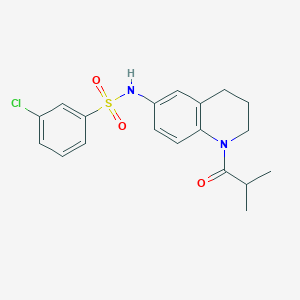
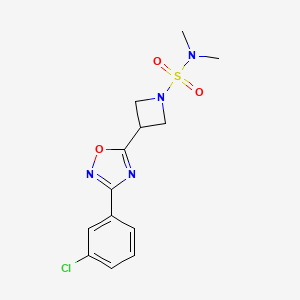
![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)
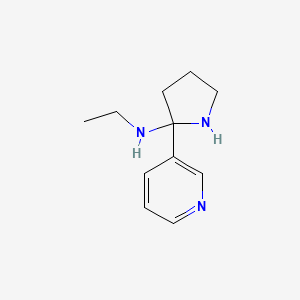
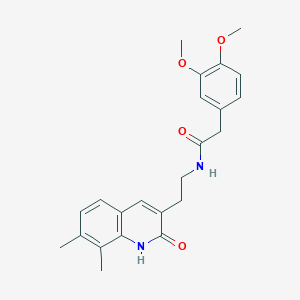
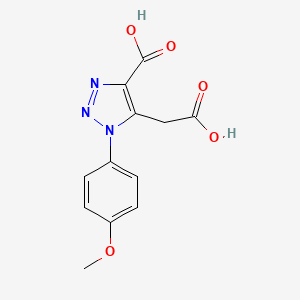
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)
